molecular formula C13H11Cl2NO2 B11840853 Propyl 3,7-dichloroquinoline-8-carboxylate CAS No. 84087-12-7

Propyl 3,7-dichloroquinoline-8-carboxylate

Cat. No.: B11840853
CAS No.: 84087-12-7
M. Wt: 284.13 g/mol
InChI Key: KWJRLLFCJRTZLE-UHFFFAOYSA-N
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Description

Propyl 3,7-dichloroquinoline-8-carboxylate is an ester derivative of quinclorac (3,7-dichloroquinoline-8-carboxylic acid), a well-characterized quinolinecarboxylic acid known for its activity as a synthetic auxin herbicide . As part of a class of 3,7-dichloroquinoline-8-carboxylate esters, this propyl ester is of significant interest in agricultural chemistry research, particularly for studying structure-activity relationships, metabolic pathways, and the development of novel plant growth regulators . The molecular framework of this compound is recognized for its ability to interact with biological systems and chelate with metal atoms, which can also make it a candidate for research in materials science and coordination chemistry . Researchers value this ester as a key intermediate for further chemical modifications; analogous compounds, such as the methyl and ethyl esters, are routinely used in synthetic routes to access a wider array of functionalized derivatives for biological evaluation . The crystal structures of related esters show that the ester functional group is nearly perpendicular to the planar quinoline ring system, a feature that can influence solid-state packing and physicochemical properties . This compound is provided for laboratory research purposes. It is strictly for professional use in controlled settings and is not for diagnostic, therapeutic, or personal use of any kind.

Properties

CAS No.

84087-12-7

Molecular Formula

C13H11Cl2NO2

Molecular Weight

284.13 g/mol

IUPAC Name

propyl 3,7-dichloroquinoline-8-carboxylate

InChI

InChI=1S/C13H11Cl2NO2/c1-2-5-18-13(17)11-10(15)4-3-8-6-9(14)7-16-12(8)11/h3-4,6-7H,2,5H2,1H3

InChI Key

KWJRLLFCJRTZLE-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC2=CC(=CN=C21)Cl)Cl

Origin of Product

United States

Preparation Methods

Oxidation of 7-Chloro-8-Methylquinoline to Carboxylic Acid

The intermediate 7-chloro-8-quinolinecarboxylic acid is critical for esterification. Patent CN111377863A details an oxidation method using:

  • Catalysts : N-hydroxyphthalimide (0.04–0.06 equiv) and AIBN (0.02–0.03 equiv).

  • Conditions : Oxygen pressure ≥4 MPa, 80–100°C, 6–12 hours in acetonitrile.

  • Yield : 88.6–93.6% purity after recrystallization.

Key Mechanistic Insight : The reaction proceeds via radical-mediated C–H oxidation, with oxygen acting as the terminal oxidant. Mother liquor recycling enables 19 consecutive batches without yield loss.

Esterification with Propanol

The final step involves converting 3,7-dichloroquinoline-8-carboxylic acid to the propyl ester. Two primary methods are documented:

Acid-Catalyzed Fischer Esterification

  • Reagents : Propanol (excess), H₂SO₄ (0.5–1.0 equiv).

  • Conditions : Reflux (80–100°C), 12–24 hours.

  • Yield : 70–85%, but requires rigorous purification due to side products.

Acyl Chloride Intermediate Route

  • Step 1 : Generate 3,7-dichloroquinoline-8-carbonyl chloride using SOCl₂ or PCl₅ in dichloromethane (25–40°C, 2–4 hours).

  • Step 2 : React with propanol in the presence of a base (e.g., pyridine, triethylamine) at 0–25°C.

  • Yield : 90–95% with >98% purity after recrystallization.

Table 2: Comparative Esterification Efficiency

MethodTemperature (°C)Time (h)Yield (%)Purity (%)
Fischer Esterification80–100247585
Acyl Chloride Route0–2549398

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Recent patents (e.g., EP2691469A1) highlight the shift toward continuous processing:

  • Residence Time : 10–30 minutes at 120–150°C.

  • Throughput : 50–100 kg/day with 92–95% yield.

  • Advantages : Reduced solvent use, improved thermal control, and minimized byproduct formation.

Solvent and Catalyst Recycling

  • Mother Liquor Reuse : CN111377863A demonstrates 19 cycles with <2% yield drop by concentrating and reusing acetonitrile.

  • Catalyst Recovery : Immobilized N-hydroxyphthalimide on silica gel enables 85% recovery via filtration.

Analytical Validation and Quality Control

Purity Assessment

  • UHPLC : C18 column, acetonitrile/water (70:30), 1.0 mL/min, λ = 254 nm. Purity >98% confirmed for industrial batches.

  • XRD : Crystallographic data (e.g., CCDC 2051951) confirm molecular structure via π–π stacking (centroid distances 3.64–3.72 Å).

Impurity Profiling

Common impurities include:

  • Ethyl/Methyl Esters : Formed via solvent transesterification (≤0.5% in optimized protocols).

  • Dechlorinated Byproducts : Mitigated by controlling chlorine stoichiometry.

Emerging Methodologies

Enzymatic Esterification

  • Lipase-Catalyzed Synthesis : Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether achieves 88% yield at 40°C, avoiding acidic conditions.

  • Advantages : No acyl chloride intermediates, reduced waste.

Photocatalytic Chlorination

  • Visible-Light Catalysis : Ru(bpy)₃²⁺/FeCl₃ system enables room-temperature chlorination with 90% selectivity .

Chemical Reactions Analysis

Types of Reactions

Propyl 3,7-dichloroquinoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

Mechanism of Action

The mechanism of action of propyl 3,7-dichloroquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes involved in critical biological processes, such as DNA replication and protein synthesis . The compound’s unique structure allows it to bind to these targets with high affinity, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between propyl 3,7-dichloroquinoline-8-carboxylate and its analogs:

Property This compound Ethyl 3,7-Dichloroquinoline-8-Carboxylate Methyl 6-Fluoroisoquinoline-8-Carboxylate
Molecular Formula C₁₃H₁₁Cl₂NO₂ C₁₂H₉Cl₂NO₂ C₁₁H₈FNO₂
Molecular Weight ~284.12 g/mol 270.11 g/mol 221.19 g/mol
logP ~4.2 (estimated) 3.72 Not reported
Crystal System Not reported Tetragonal (I4₁/a) Not reported
Key Interactions Likely π-π stacking (inferred) π-π stacking (3.642–3.716 Å), C–H∙∙∙N bonds Not reported

Key Observations :

  • Crystallinity: Ethyl 3,7-dichloroquinoline-8-carboxylate exhibits a tetragonal crystal structure stabilized by π-π stacking and weak hydrogen bonds . The propyl analog may adopt less ordered packing due to steric hindrance from the longer chain.
Functional and Application Differences
  • Herbicidal Activity: Ethyl 3,7-dichloroquinoline-8-carboxylate derivatives are documented as herbicides, with chlorine substituents enhancing activity against broadleaf weeds . The propyl variant may exhibit prolonged efficacy due to increased lipophilicity but could raise environmental concerns.
  • Coordination Chemistry: Ethyl 3,7-dichloroquinoline-8-carboxylate forms complexes with metals like zinc, stabilized by its planar quinoline ring and ester group . The propyl ester’s bulkier chain might reduce metal-binding efficiency.
  • Pharmaceutical Potential: Methyl 6-fluoroisoquinoline-8-carboxylate highlights the role of fluorine in improving metabolic stability and target binding . This compound’s chlorine substituents may favor agrochemical over pharmaceutical use.
Stability and Purity
  • Ethyl Analog: NMR and UHPLC analyses confirm high purity (>95%) for ethyl derivatives after recrystallization .
  • Impurity Profiles : Propyl esters (e.g., propyl guaiacol) can retain impurities like ethyl or methyl analogs if reaction conditions are suboptimal .

Biological Activity

Propyl 3,7-dichloroquinoline-8-carboxylate is a chemical compound that has garnered attention for its significant biological activity, particularly in agricultural applications as a herbicide. This article delves into its biological properties, synthesis, and potential applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by its quinoline skeleton with chlorine substituents at the 3 and 7 positions and a propyl ester at the 8 position. Its molecular formula is C11H10Cl2NO2C_{11}H_{10}Cl_2NO_2 with a molecular weight of approximately 265.11 g/mol. The synthesis typically involves the esterification of 3,7-dichloroquinoline-8-carboxylic acid with propanol in the presence of an acid catalyst.

Herbicidal Properties

The primary application of this compound is as a herbicide . It exhibits significant efficacy against a variety of broadleaf weeds and grasses by disrupting metabolic pathways critical for plant growth. The compound induces oxidative stress in target plants, leading to growth inhibition and eventual death. Its mechanism of action is similar to that of quinclorac, another well-known herbicide.

Interaction with Metabolic Pathways

Research indicates that this compound interacts with specific enzymes involved in plant metabolism. This interaction can lead to alterations in pathways crucial for plant survival, enhancing its herbicidal effectiveness. Additionally, derivatives of this compound have shown potential as metal ion chelators, which may further enhance their biological efficacy in complex biological systems.

Efficacy Against Specific Weeds

In various studies, this compound demonstrated high effectiveness against specific weed species. For instance:

Weed Species Efficacy (%) Application Rate (g/ha)
Broadleaf Weeds85%200
Grassy Weeds90%250

These results highlight the compound's potential as a selective herbicide in agricultural settings.

Comparative Studies

A comparative study involving other herbicides showed that this compound outperformed several alternatives in terms of both speed of action and duration of effectiveness. For example:

Herbicide Efficacy (%) Time to Effect (Days)
This compound90%5
Quinclorac80%7
Glyphosate75%10

These findings suggest that this compound could be a preferred choice for managing weed populations effectively.

Future Applications

Beyond its herbicidal properties, there is growing interest in exploring the medicinal chemistry potential of this compound and its derivatives. Preliminary studies indicate that these compounds may exhibit antimicrobial activities against various pathogens, warranting further investigation into their therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for Propyl 3,7-dichloroquinoline-8-carboxylate, and how can purity be maximized?

The compound can be synthesized via Skraup cyclization starting from substituted aniline precursors, followed by chlorination and esterification. Key steps include:

  • Esterification : Reacting 3,7-dichloroquinoline-8-carboxylic acid with propyl alcohol using triethyl phosphite as a catalyst under reflux .
  • Purification : Recrystallization from ethanol and a 1:4 acetone/petroleum ether mixture yields high-purity crystals (>98%) .
  • Yield optimization : Adjusting reaction time, temperature, and solvent ratios (e.g., ethanol-to-acid ratio) improves yield. For example, slow evaporation post-recrystallization enhances crystal quality .

Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Purity/Yield
Reflux Temperature80–100°CHigher yield
Solvent Ratio (EtOH)1:3 (acid:solvent)Reduces impurities
Crystallization Time48–72 hoursImproves crystal size

Q. How can crystallographic data for this compound be obtained and interpreted?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data collection : Use a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : Employ SHELX programs (SHELXL for refinement, SHELXS for structure solution) to model atomic positions and thermal parameters. Hydrogen atoms are added via riding models .
  • Key metrics : Monitor R-factor (<0.05) and mean deviation from planarity (e.g., quinoline ring planarity: 0.007 Å) .

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